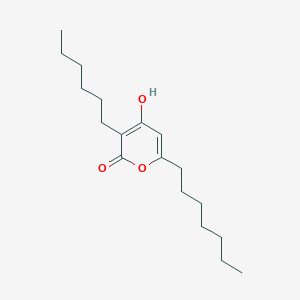![molecular formula C6H5N5 B14248244 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine CAS No. 478919-91-4](/img/structure/B14248244.png)
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex structures
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or ring structures .
Applications De Recherche Scientifique
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties
Mécanisme D'action
The mechanism of action of 1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine can be compared with other similar compounds, such as:
1H-1,2,3-Triazolo[4,5-b]pyridine: Another triazole-based compound with different ring fusion and properties.
1-Methyl-1H-1,2,4-triazol-3-amine: A triazole derivative with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
478919-91-4 |
|---|---|
Formule moléculaire |
C6H5N5 |
Poids moléculaire |
147.14 g/mol |
Nom IUPAC |
3,4,5,8,10-pentazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C6H5N5/c1-4-6-5(8-10-9-6)2-11(1)3-7-4/h2-3H,1H2,(H,8,9) |
Clé InChI |
OTYREZRZAHJBPP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C(=CN1C=N2)NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
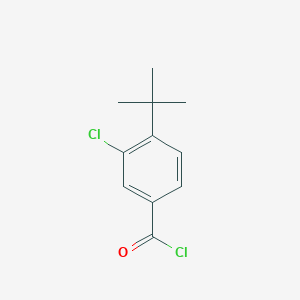
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
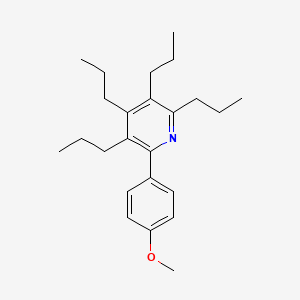
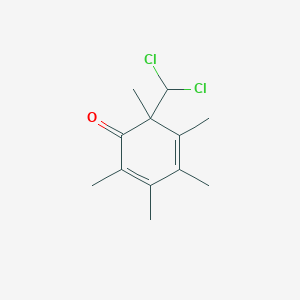
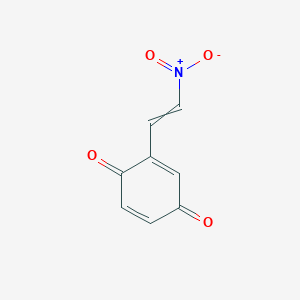
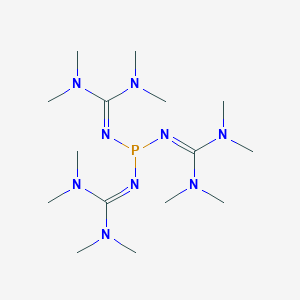



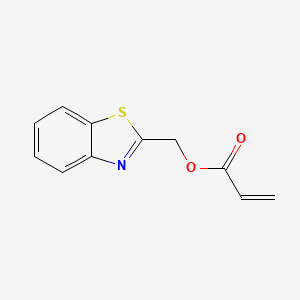
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
